N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process often includes purification steps such as crystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure but have a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system, offering different chemical properties and applications
Uniqueness
N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is unique due to its specific combination of a pyrazine ring and a piperidine ring, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and pharmaceuticals .
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDGLFHNTWBWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420895-44-8 | |
Record name | N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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